molecular formula C16H19N3O3 B2567894 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid CAS No. 951969-73-6

4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid

Cat. No.: B2567894
CAS No.: 951969-73-6
M. Wt: 301.346
InChI Key: TVUIRBPHJUOXFD-UHFFFAOYSA-N
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Description

4-[(1,3,4,9-Tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid is a synthetic compound featuring a beta-carboline scaffold conjugated to a butanoic acid moiety via a carbonyl-linked amino group. Beta-carbolines are heterocyclic indole alkaloids known for diverse biological activities, including neuropharmacological effects. This discrepancy suggests that comparative analysis must rely on structural analogs from the evidence, despite differences in core scaffolds.

Properties

IUPAC Name

4-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(21)6-3-8-17-16(22)19-9-7-12-11-4-1-2-5-13(11)18-14(12)10-19/h1-2,4-5,18H,3,6-10H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUIRBPHJUOXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid typically involves multiple steps starting from readily available precursors. One common route involves the condensation of tryptophan with an appropriate aldehyde to form the beta-carboline core, followed by further functionalization to introduce the butanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pH), and purification techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the beta-carboline core or the butanoic acid moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydro-beta-carboline derivatives, including 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid. Research indicates that this compound can inhibit aminopeptidase N (APN), which is associated with cancer development and progression. In vivo studies demonstrated that combining this compound with other anticancer agents significantly improved tumor suppression in xenograft models. For instance, the combination of paclitaxel (PTX) with APN inhibitors showed enhanced efficacy compared to PTX alone .

Table 1: Anticancer Efficacy of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid

StudyMethodologyKey Findings
In vivo study on MDA-MB-231 cellsTumor xenograft modelSignificant reduction in tumor size when combined with PTX
Molecular docking studiesIn silico simulationsIdentified potential interactions with cancer metabolism enzymes

Antimalarial Properties

The compound has also been investigated for its antimalarial effects. A study focused on the synthesis of various tetrahydro-beta-carboline derivatives revealed promising antiplasmodial activity against Plasmodium falciparum. The derivatives exhibited high selectivity and low cytotoxicity in human cell lines. The research emphasized the potential for developing lipid-based delivery systems to enhance the efficacy of these compounds against malaria .

Table 2: Antimalarial Activity of Tetrahydro-beta-carboline Derivatives

CompoundActivitySelectivityCytotoxicity
N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamideHighHighNone detected

Synthesis and Characterization

The synthesis of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds .

Future Directions and Research Opportunities

Ongoing research aims to explore further modifications of tetrahydro-beta-carboline derivatives to enhance their biological activities. Investigations into their mechanisms of action at the molecular level are crucial for understanding their therapeutic potential. Additionally, developing effective delivery systems remains a priority to maximize the efficacy of these compounds in clinical applications.

Mechanism of Action

The mechanism of action of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline core can intercalate with DNA, affecting gene expression, or bind to proteins, modulating their activity. The compound’s effects are mediated through various biochemical pathways, depending on its specific interactions within the biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights Bendamustine-related benzimidazole derivatives , which share functional groups (e.g., chloroethyl, hydroxyethyl, or esterified side chains) but differ in their core heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (USP Designation) Core Structure Functional Groups/Modifications Molecular Formula Molecular Weight Key Properties (from Evidence)
USP Bendamustine Hydrochloride RS Benzimidazole Bis(2-hydroxyethyl)amino, butanoic acid C₁₆H₂₃N₃O₄ 321.38 Reference standard for Bendamustine purity
USP Bendamustine Related Compound D Benzimidazole (2-Chloroethyl)(2-hydroxyethyl)amino, butanoic acid C₁₆H₂₂ClN₃O₃ 339.82 Hydrophilic due to hydroxyl group
USP Bendamustine Related Compound G Imidazo-benzothiazine 2-Chloroethyl, tetrahydro ring, butanoic acid C₁₆H₂₀ClN₃O₂S 353.86 Increased lipophilicity (sulfur-containing)
Target Compound (Hypothetical) Beta-carboline Tetrahydro-beta-carboline, butanoic acid Not provided ~350–400 (est.) Predicted lower solubility vs. benzimidazoles

Key Differences:

Functional Groups :

  • Bendamustine analogs feature chloroethyl (alkylating) or hydroxyethyl (hydrophilic) groups, critical for their antineoplastic mechanisms.
  • The target compound’s tetrahydro-beta-carboline lacks alkylating moieties, suggesting distinct pharmacological targets (e.g., serotonin receptors or MAO inhibition).

Physicochemical Properties :

  • Benzimidazole derivatives (e.g., Compound D, MW 339.82) exhibit moderate hydrophilicity due to hydroxyl groups, aligning with their use in injectable formulations.
  • The beta-carboline derivative’s rigid core and lack of polar groups may reduce aqueous solubility, necessitating formulation optimization.

Pharmacological Implications:

  • Bendamustine analogs : Designed for DNA crosslinking via chloroethyl groups, validated in lymphoma and leukemia treatments .

Research Findings and Gaps

  • Evidence Limitations : The provided data exclusively covers Bendamustine-related benzimidazoles, omitting beta-carboline derivatives. Direct pharmacological comparisons are thus speculative.
  • Structural Insights : Beta-carbolines’ planar structure may enhance blood-brain barrier penetration compared to benzimidazoles, but toxicity profiles (e.g., phototoxicity) require further study.

Biological Activity

4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid is a derivative of beta-carboline compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, anti-cancer activities, and effects on protozoan infections.

Chemical Structure

The compound features a beta-carboline moiety linked to a butanoic acid through an amide bond. Its structural complexity contributes to its unique biological properties.

Biological Activity Overview

Research into the biological activity of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid has indicated several promising areas:

  • Antiparasitic Activity : Studies have shown that related beta-carboline derivatives exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, beta-carboline derivatives demonstrated IC50 values indicating effective inhibition of various life stages of the parasite with low cytotoxicity towards mammalian cells .
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit aminopeptidase N (APN), which is implicated in cancer progression. In vitro studies suggest that APN inhibitors derived from beta-carbolines can enhance the efficacy of chemotherapeutic agents like Paclitaxel by improving apoptotic rates in cancer cells .

Antiparasitic Activity

A study on beta-carboline derivatives revealed that 4 showed:

  • IC50 Values :
    • Epimastigote form: 14.9 µM
    • Trypomastigote form: 45 µM
    • Amastigote form: 33 µM
  • Selectivity Index : The compound exhibited a selective index of 31 times higher against the parasite compared to mammalian cells, indicating low toxicity .

Anticancer Activity

In vivo studies using xenograft models have demonstrated that:

  • Combination Treatments : When combined with Paclitaxel, APN inhibitors significantly reduced tumor growth compared to treatments with Paclitaxel alone.
  • Mechanism of Action : The addition of APN inhibitors decreased APN expression levels and enhanced intracellular reactive oxygen species (ROS) production, leading to improved anticancer activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of various related compounds:

Compound NameBiological ActivityUnique Features
HarmineAntidepressantNatural product
TetrabenazineNeurolepticTreatment for movement disorders
4Antiparasitic/AnticancerBeta-carboline derivative with low cytotoxicity

Case Studies

  • Protozoan Interaction Study : In vitro assays demonstrated that the compound significantly reduced the number of infected cells and internalized parasites in mammalian cell lines.
  • Cancer Model Study : In a nude mouse model with MDA-MB-231 cells, treatment with APN inhibitors led to decreased tumor size and improved survival rates compared to controls.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Coupling Strategies : Utilize carbodiimide-based coupling agents (e.g., HATU) to conjugate the beta-carboline moiety to the butanoic acid backbone. This is supported by methods in analogous compounds using tert-butoxycarbonyl (Boc) protection for amino groups to prevent side reactions .
  • Optimization : Adjust solvent polarity (e.g., DMF or DCM) and reaction temperature (20–25°C) to enhance yield. Monitor reaction progress via TLC or HPLC .
  • Patent References : A spirocyclic analog synthesis in WO 2016/111347 (Example 2-13) provides a template for similar multi-step reactions, including cyclopropane ring formation and carbamate deprotection .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using trifluoroacetic acid (TFA) as a mobile-phase modifier .
  • Structural Confirmation : 1^1H/13^13C NMR to verify carbonyl and beta-carboline proton environments. Mass spectrometry (ESI-MS) for molecular weight validation .
  • Impurity Profiling : LC-MS to identify byproducts from incomplete coupling or degradation .

Advanced Research Questions

Q. How can discrepancies in reported biological activities be resolved across studies?

  • Methodology :

  • Purity Validation : Ensure ≥95% purity (via HPLC) to exclude confounding effects from impurities .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Structural Confounders : Compare activity of derivatives (e.g., fluorophenyl or methyloxazolyl analogs) to isolate functional group contributions .

Q. What strategies are used to study structure-activity relationships (SAR) of beta-carboline-butanoic acid derivatives?

  • Methodology :

  • Analog Synthesis : Introduce substituents on the beta-carboline ring (e.g., methyl, fluoro) or modify the butanoic acid linker (e.g., esterification, amidation) .
  • In Silico Modeling : Perform molecular docking to predict binding affinity with target proteins (e.g., kinases or neurotransmitter receptors) .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or cellular models (e.g., neuroinflammation) .

Q. How should stability studies be designed under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
  • Long-Term Storage : Store lyophilized powder at 2–8°C in amber vials to prevent photodegradation and hydrolysis .
  • Moisture Control : Use desiccants in storage containers, as the carboxylic acid group is prone to hygroscopic degradation .

Data Analysis and Contradiction Management

Q. How to address conflicting solubility data in different solvent systems?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). Use co-solvents (e.g., PEG-400) for poorly soluble derivatives .
  • pH Adjustment : Ionize the carboxylic acid group by raising pH to 8–9, enhancing aqueous solubility .
  • Formulation Studies : Develop nanoemulsions or cyclodextrin complexes for in vivo applications .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodology :

  • Cell Viability Assays : Use HepG2 (liver) or SH-SY5Y (neuronal) cells with MTT/WST-1 assays to assess cytotoxicity .
  • Metabolic Stability : Incubate with liver microsomes to predict hepatic clearance and metabolite formation .
  • Reactive Oxygen Species (ROS) Detection : Apply fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction .

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